Glyoxalase I inhibitor free base
Overview
Description
Glyoxalase I inhibitor (free base) is a potent inhibitor of the enzyme glyoxalase I (GLO1). This enzyme plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. By inhibiting glyoxalase I, this compound has shown potential as an anticancer agent due to its ability to induce the accumulation of toxic metabolites in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Typically, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions .
Industrial Production Methods: Industrial production of glyoxalase I inhibitor (free base) follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure consistent quality and yield. The compound is often produced in batch processes, with careful monitoring of reaction conditions to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: Glyoxalase I inhibitor (free base) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired outcome .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are often carried out in organic solvents, with specific temperature and pressure conditions to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Glyoxalase I inhibitor (free base) has a wide range of scientific research applications:
Mechanism of Action
Glyoxalase I inhibitor (free base) exerts its effects by inhibiting the enzyme glyoxalase I. This enzyme is responsible for the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. By inhibiting glyoxalase I, the compound induces the accumulation of methylglyoxal, leading to increased cellular stress and apoptosis in cancer cells . The molecular targets and pathways involved include the glyoxalase system and related metabolic pathways .
Comparison with Similar Compounds
Nordihydroguaiaretic acid: Another potent glyoxalase I inhibitor with similar anticancer properties.
Myricetin: A known glyoxalase I inhibitor with a different chemical structure and potency.
Uniqueness: Glyoxalase I inhibitor (free base) is unique due to its specific chemical structure and high potency as a glyoxalase I inhibitor. Its ability to induce the accumulation of toxic metabolites in cancer cells makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPKSBBTQSNXLR-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CCC(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CC[C@@H](C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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